6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Description
The compound 6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a heterocyclic molecule featuring a triazolo[4,5-d]pyrimidin-7-one core substituted with a 3-(3-chlorophenyl)-1,2,4-oxadiazole moiety and a 4-ethylphenyl group. Its structural complexity arises from the fusion of triazole, pyrimidine, and oxadiazole rings, which are common scaffolds in medicinal chemistry for their bioactivity .
Properties
IUPAC Name |
6-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-(4-ethylphenyl)triazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN7O2/c1-2-13-6-8-16(9-7-13)29-20-18(25-27-29)21(30)28(12-23-20)11-17-24-19(26-31-17)14-4-3-5-15(22)10-14/h3-10,12H,2,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUZUYMXUYZVPDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2C3=C(C(=O)N(C=N3)CC4=NC(=NO4)C5=CC(=CC=C5)Cl)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 6-{[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(4-ethylphenyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the compound's structure, synthesis, and biological properties based on various studies.
Chemical Structure and Properties
The compound's molecular formula is with a molecular weight of approximately 394.8 g/mol. Its complex structure features multiple pharmacophores that may contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of a chlorophenyl oxadiazole derivative with a triazolopyrimidine framework. The process may include several steps such as condensation reactions and cyclization to achieve the desired heterocyclic structure.
Antimicrobial Activity
Research indicates that derivatives of oxadiazole and triazole exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: Compounds similar to the target compound have shown moderate to good antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus . The presence of electron-withdrawing groups (EWGs) like chlorine enhances these activities.
- Antifungal Activity: Studies have demonstrated that certain derivatives exhibit antifungal properties against pathogens like Candida albicans . The structural modifications in these compounds play a crucial role in their efficacy.
Anticancer Potential
The compound's potential as an anticancer agent has been explored in various studies. The incorporation of oxadiazole and triazole rings is associated with enhanced cytotoxicity against cancer cell lines. For example:
- Cell Line Studies: In vitro studies have reported that similar compounds exhibit significant cytotoxic effects on breast cancer cell lines . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features:
- Pharmacophore Groups: The presence of both oxadiazole and triazole moieties contributes to the compound's ability to interact with biological targets effectively.
- Substituent Effects: Variations in substituents (e.g., chloro and ethyl groups) significantly influence the potency and selectivity of the compound against different microbial strains and cancer cells .
Case Studies
Several studies have highlighted the biological activities of related compounds:
- Study on Antimicrobial Efficacy: A comparative study showed that derivatives with specific substitutions exhibited enhanced activity against gram-positive and gram-negative bacteria .
- Cytotoxicity Assessment: Another research focused on evaluating the cytotoxic effects on various cancer cell lines, confirming that modifications in the triazole ring led to increased anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs differ in substituents on the triazolo-pyrimidinone core and oxadiazole ring. These variations influence physicochemical properties and bioactivity:
*Calculated based on molecular formula C23H18ClN7O2.
Physicochemical and Pharmacokinetic Properties
Comparative studies of triazolopyrimidinone derivatives (e.g., ) highlight the importance of substituents:
- Lipophilicity (logP): Chlorophenyl and ethylphenyl substituents (target compound) likely result in moderate logP (~3.5–4.0), balancing membrane permeability and solubility .
- Solubility: Ethylphenyl may reduce aqueous solubility compared to methylbenzyl analogs (e.g., ), but this could be mitigated by the oxadiazole’s polar nitrogen atoms .
- Drug-Likeness: SwissADME predictions () suggest analogs with <5 H-bond donors, <10 H-bond acceptors, and molecular weight <500 g/mol (e.g., target compound) comply with Lipinski’s rules.
Key Research Findings and Implications
Substituent Optimization: The 3-chlorophenyl group (target compound) may enhance target binding vs. 4-chlorophenyl () due to reduced steric clash .
Metabolic Stability: Ethylphenyl substituents (target compound) could improve resistance to oxidative metabolism compared to methyl groups .
Similarity Analysis: Tanimoto coefficients () for structural analogs range from 0.75–0.85, indicating high similarity but distinct pharmacophore profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
